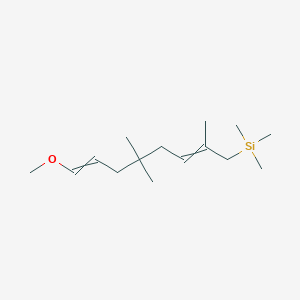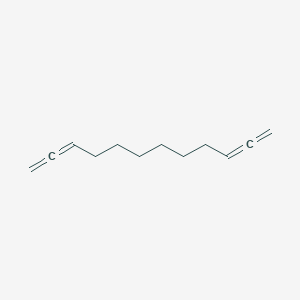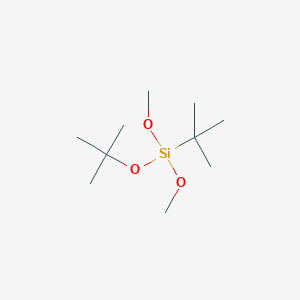
3-(Benzenesulfonyl)-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(phenylsulfonyl)chroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of 6-Methyl-3-(phenylsulfonyl)chroman-4-one consists of a chromanone core with a methyl group at the 6th position and a phenylsulfonyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(phenylsulfonyl)chroman-4-one can be achieved through several synthetic routes. One common method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. This is followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for 6-Methyl-3-(phenylsulfonyl)chroman-4-one are not well-documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(phenylsulfonyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted chromanone derivatives.
Scientific Research Applications
6-Methyl-3-(phenylsulfonyl)chroman-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(phenylsulfonyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound of the chromanone family.
6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one: Known for its antiparasitic activity.
6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one: Exhibits significant biological activities.
Uniqueness
6-Methyl-3-(phenylsulfonyl)chroman-4-one is unique due to the presence of both a methyl group and a phenylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential therapeutic effects compared to other chromanone derivatives.
Properties
CAS No. |
139449-22-2 |
|---|---|
Molecular Formula |
C16H14O4S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4S/c1-11-7-8-14-13(9-11)16(17)15(10-20-14)21(18,19)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChI Key |
LRYPUAGUADDPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2=O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium nitrate](/img/structure/B14262546.png)
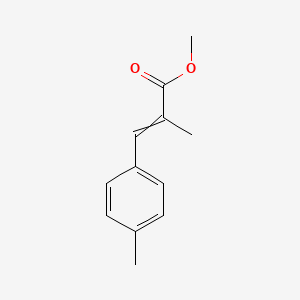

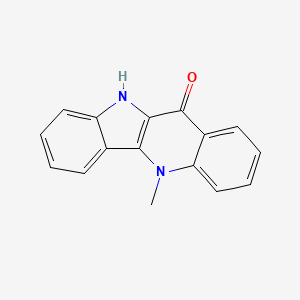
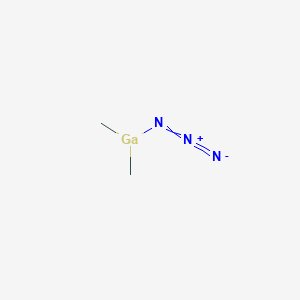
(propan-2-yl)silane](/img/structure/B14262564.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
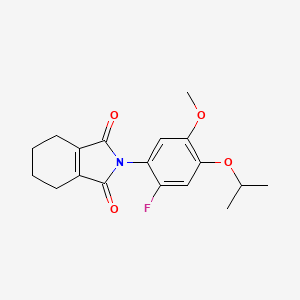
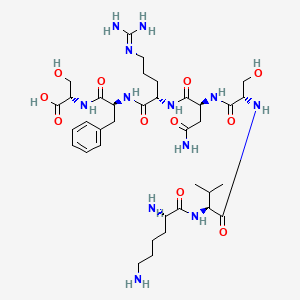
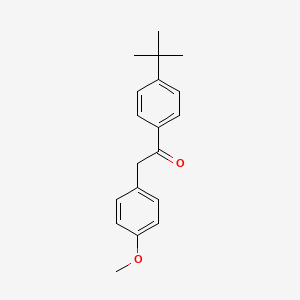
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
